Ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-{[(2,2,6,6-tetramethylpiperidin-4-yl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
ETHYL 4-(1,3-BENZODIOXOL-5-YL)-2-OXO-6-{[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]METHYL}-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzodioxole moiety, a piperidyl group, and a tetrahydropyrimidinecarboxylate core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(1,3-BENZODIOXOL-5-YL)-2-OXO-6-{[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]METHYL}-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the Pd-catalyzed C-N cross-coupling reaction, which is used to introduce the benzodioxole group . The reaction conditions often involve the use of catalytic tris(dibenzylideneacetone)dipalladium [Pd2(dba)3], 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP), and cesium carbonate (Cs2CO3) as the base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(1,3-BENZODIOXOL-5-YL)-2-OXO-6-{[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]METHYL}-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane (DCM), and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL 4-(1,3-BENZODIOXOL-5-YL)-2-OXO-6-{[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]METHYL}-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-(1,3-BENZODIOXOL-5-YL)-2-OXO-6-{[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]METHYL}-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzodioxole moiety and have been studied for their anticancer activities.
Phenylpyrazoles: Contain a phenylpyrazole skeleton and exhibit various biological activities.
Uniqueness
ETHYL 4-(1,3-BENZODIOXOL-5-YL)-2-OXO-6-{[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]METHYL}-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is unique due to its combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H34N4O5 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-[[(2,2,6,6-tetramethylpiperidin-4-yl)amino]methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C24H34N4O5/c1-6-31-21(29)19-16(12-25-15-10-23(2,3)28-24(4,5)11-15)26-22(30)27-20(19)14-7-8-17-18(9-14)33-13-32-17/h7-9,15,20,25,28H,6,10-13H2,1-5H3,(H2,26,27,30) |
InChI Key |
VPKTVQFGYIXRDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC3=C(C=C2)OCO3)CNC4CC(NC(C4)(C)C)(C)C |
Origin of Product |
United States |
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